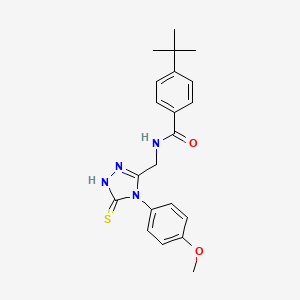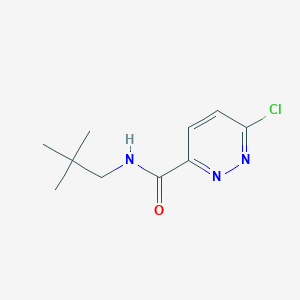
6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide is a chemical compound with the CAS Number: 1250140-49-8 . It has a molecular weight of 227.69 . The IUPAC name for this compound is 6-chloro-N-neopentyl-3-pyridazinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide is 1S/C10H14ClN3O/c1-10(2,3)6-12-9(15)7-4-5-8(11)14-13-7/h4-5H,6H2,1-3H3,(H,12,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important factors to consider in its handling and storage.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Activity
- Research has explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from compounds like 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide. These compounds, including pyridazine derivatives, have been screened for in vitro antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Dyeing Polyester Fibers and Biological Activities
- Novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridazine-2-carboxamide derivatives, have been synthesized for dyeing polyester fabrics. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating sterile or biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Optical and Thermal Properties of Polyamides
- Polyamides derived from pyridazine and pyrimidine containing thioether groups have been synthesized, showing good optical properties, high refractive indices, and good thermal properties. These materials could have applications in areas requiring materials with specific optical and thermal characteristics (Zhang, Bai, Li, Shengru, Wang, & Yang, 2013).
Liquid Crystals and Photosensitivity
- (E,E)-3,6-Bis(styryl)pyridazines with alkoxy chains have been studied for their self-organization into liquid crystal (LC) phases and photosensitivity for isomerization reactions. These properties are of interest for optical imaging and switching techniques, highlighting a novel application of pyridazine derivatives in materials science (Lifka, Zerban, Seus, Oehlhof, & Meier, 2008).
Metal Complexation and Self-Assembly
- The study on 3,6-di(pyridin-2-yl)pyridazines under microwave conditions has shown their ability to undergo cycloaddition reactions, leading to compounds that can coordinate with metals like copper(I) or silver(I). This results in the self-assembly into gridlike metal complexes, indicating potential for use in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-10(2,3)6-12-9(15)7-4-5-8(11)14-13-7/h4-5H,6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRVYTVCVBUTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

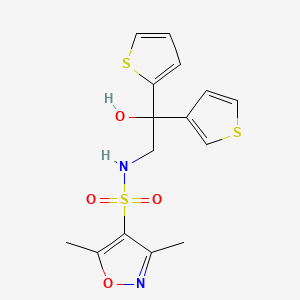
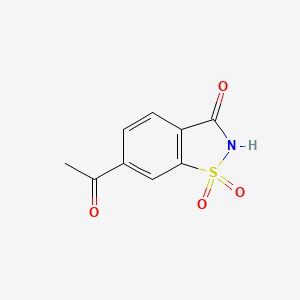
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)
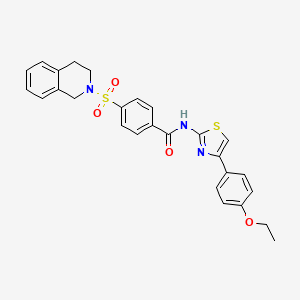

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)
![N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2686071.png)
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B2686072.png)
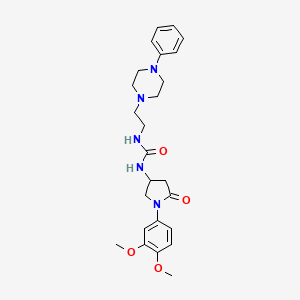
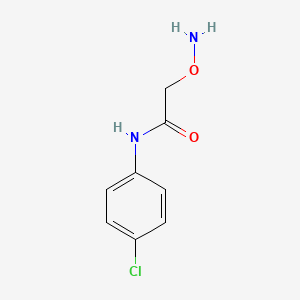
![Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol](/img/structure/B2686077.png)
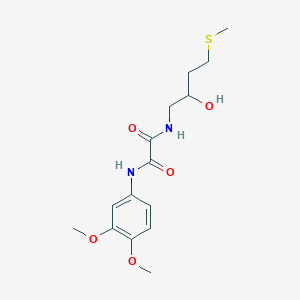
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2686080.png)
